Aditoprim
Overview
Description
Aditoprim is an antibacterial dihydrofolate reductase inhibitor . It is a novel antibacterial synergist developed in the 1980s . It is often used in combination with Sulfamethoxazole (SMZ) to treat a number of infections .
Molecular Structure Analysis
Aditoprim has a chemical formula of C15H21N5O2 and a molar mass of 303.366 g·mol −1 . It contains a total of 44 bonds, including 23 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), 1 tertiary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis
Aditoprim is often used in combination with Sulfamethoxazole (SMZ) for treating respiratory infections . The antibacterial effect of the Aditoprim-Sulfamethoxazole compound against certain bacteria was found to be time-dependent .Scientific Research Applications
Reproductive Toxicity and Teratogenic Potential in Rats
Aditoprim, a bacteriostatic agent from the diaminopyrimidines group, has been studied for its reproductive toxicity and teratogenic potential. A study conducted on Wistar rats examined the effects of various concentrations of aditoprim on reproduction and development. The study found that high doses of aditoprim (1000 mg/kg diet) led to decreased body weights in rats and fetuses, and a reduced number of viable fetuses. However, no significant malformations were noted in fetuses across all groups, indicating that aditoprim does not exhibit strong teratogenic effects at the studied doses (Wang et al., 2015).
Antimicrobial Efficacy
Aditoprim has shown potential as an antimicrobial agent in animals. A study highlighted its strong antibacterial activity against various pathogens, including Salmonella, Streptococcus, and Escherichia coli. This indicates its potential use as a single drug in treating bacterial infectious diseases (Cheng et al., 2017).
Pharmacokinetics in Different Animals
Research has also focused on the pharmacokinetics of aditoprim in various animals. Studies in horses, calves, turkeys, and other animals show how aditoprim is metabolized and distributed in these species. These findings are crucial for determining appropriate dosages for veterinary use and understanding the drug's behavior in different animal systems. For instance, in horses, aditoprim exhibited a large volume of distribution and a significant plasma elimination half-life, suggesting its effectiveness and tolerance in equine medicine (von Fellenberg et al., 1990).
Metabolism and Disposition
The metabolism and disposition of aditoprim have been studied in swine, broilers, carp, and rats using radio tracer methods. This research helps in understanding how the drug is processed in the body, its excretion pattern, and the identification of major metabolites. Such studies are essential for evaluating the safety and efficacy of aditoprim in different species [(Wang et al., 2016)](https://consensus.app/papers/metabolism-disposition-aditoprim-swine-broilers-carp-wang/f79ce90597275405be4e428c185d62b0/?utm_source=chatgpt).
Dose Optimization in Veterinary Medicine
The optimization of dosing regimens for aditoprim, especially when used in combination with other drugs like sulfamethoxazole, has been a focus of recent research. For instance, a study conducted on Glaesserella parasuis, a pathogen causing Glasser’s disease in pigs, recommended an optimal dosing regimen for aditoprim and sulfamethoxazole based on pharmacokinetics-pharmacodynamics (PK-PD) modeling. This kind of research is crucial for effective treatment strategies in veterinary medicine (Huang et al., 2022).
Future Directions
Aditoprim, alone or combined with Sulfamethoxazole, is being studied for its effectiveness in treating various infections. For example, research is being conducted to determine the optimal dosing regimen for the treatment of Glaesserella parasuis infection, which contains resistance and virulence genes .
properties
IUPAC Name |
5-[[4-(dimethylamino)-3,5-dimethoxyphenyl]methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQMXWZTRRWPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204616 | |
Record name | Aditoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aditoprim | |
CAS RN |
56066-63-8 | |
Record name | Aditoprime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56066-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aditoprim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056066638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aditoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADITOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z81WDX2ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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